molecular formula C8H10ClNO2 B8398293 2-Hydroxy-benzimidic acid methyl ester hydrochloride CAS No. 61636-46-2

2-Hydroxy-benzimidic acid methyl ester hydrochloride

Cat. No. B8398293
M. Wt: 187.62 g/mol
InChI Key: SQOCVOSAAQLWSB-UHFFFAOYSA-N
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Patent
US07491728B2

Procedure details

Acetyl chloride (6.0 g, 76.4 mmol) was added drop-wise to methanol (10 mL) over 30 min. The temperature was kept at 20° C. by cooling the mixture in a water bath. After the addition of acetyl chloride, the solution was stirred for 2 h at room temperature. o-Hydroxybenzonitrile (4.0 g, 33.61 mmol) was added followed by toluene (20 mL). The mixture was stirred at room temperature under an argon atmosphere for 4 days. The precipitate was filtered and washed with toluene. After drying under high vacuum, 2-hydroxy-benzimidic acid methyl ester hydrochloride (2.2 g, 35%) was isolated as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(=[O:3])C.CO.[OH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11]>C1(C)C=CC=CC=1>[ClH:4].[CH3:1][O:3][C:10](=[NH:11])[C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[OH:7] |f:4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the mixture in a water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature under an argon atmosphere for 4 days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.COC(C1=C(C=CC=C1)O)=N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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